Bis-PEG5-NHS ester
Description
Significance of Homobifunctional N-Hydroxysuccinimide Esters in Bioconjugation Chemistry
Homobifunctional N-hydroxysuccinimide (NHS) esters are widely used reagents in bioconjugation chemistry for covalently linking protein complexes. thermofisher.com These crosslinkers possess an NHS ester at both ends of a spacer arm, which react with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable amide bonds. thermofisher.comthermofisher.com This reaction is most efficient at a pH range of 7 to 9. fishersci.se
The primary application of homobifunctional NHS esters is in the study of protein-protein interactions and for determining the three-dimensional structures of proteins. sigmaaldrich.comthermofisher.com While they can link any two primary amines, they are most effective at identifying proteins that are in close and stable proximity within a complex. thermofisher.com The use of these reagents has been a longstanding technique in the field of bioconjugation. thieme-connect.de However, it's important to note that while they primarily react with amines, side reactions with other amino acid residues like serine and tyrosine can occur. researchgate.net
The Role of Polyethylene (B3416737) Glycol Spacers in Bioconjugate Design and Performance
Polyethylene glycol (PEG) spacers are a critical component in the design of bioconjugates, offering several beneficial properties. chempep.com PEG is a water-soluble, non-toxic, and non-immunogenic polymer, making it ideal for biological applications. thermofisher.com When incorporated as a spacer in a crosslinker, PEG increases the water solubility of the reagent and the final bioconjugate. windows.netthermofisher.com This is particularly advantageous when working with hydrophobic molecules. rsc.org
The flexibility and defined length of PEG spacers allow for precise control over the distance between the linked molecules. thermofisher.comchempep.com This can help to maintain the biological activity of the conjugated molecules by preventing steric hindrance. thermofisher.com Furthermore, the presence of a PEG spacer can create a "stealth" effect, shielding the bioconjugate from the immune system and reducing its clearance from the body, which can lead to a longer circulation time in vivo. chempep.comgoogle.com The use of homogeneous PEG spacers with a defined length and molecular weight ensures greater reproducibility in bioconjugation experiments. sigmaaldrich.com
Overview of Bis-PEG5-NHS Ester as a Precision Crosslinking Reagent in Contemporary Research
This compound is a specific type of homobifunctional crosslinker that features a five-unit polyethylene glycol (PEG5) spacer arm with an N-hydroxysuccinimide (NHS) ester at each end. thermofisher.combiochempeg.com This reagent is designed for the crosslinking of primary amines on proteins, amine-modified oligonucleotides, and other molecules containing amine groups. biochempeg.combroadpharm.com
The PEG5 spacer provides hydrophilicity, which increases the solubility of the reagent and the resulting conjugate in aqueous solutions. biochempeg.combroadpharm.com This property, along with its defined molecular weight and spacer length, makes this compound a precision tool in bioconjugation. sigmaaldrich.com It is utilized in various research applications, including the synthesis of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). medchemexpress.compharmaffiliates.com In these applications, the cleavable nature of the linker can be an important feature. medchemexpress.com The defined structure of this compound allows for reproducible and optimized crosslinking, making it a valuable reagent in modern biochemical and biomedical research. sigmaaldrich.comfishersci.se
Structure
2D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O13/c25-17-1-2-18(26)23(17)36-21(29)5-7-31-9-11-33-13-15-35-16-14-34-12-10-32-8-6-22(30)37-24-19(27)3-4-20(24)28/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYUGLBWKRXQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756526-03-1 | |
| Record name | Bis-succinimidyl-4,7,10,13,16-pentaoxanonadecane-1,19-dioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Characterization in Bis Peg5 Nhs Ester Research
Convergent Synthesis Strategies for Defined PEGylated Linkers
Convergent synthesis represents an efficient and strategic approach for constructing complex biomolecules, where separate fragments are synthesized independently before being combined in the final steps. This methodology is particularly advantageous when incorporating flexible linkers like Bis-PEG5-NHS ester. A prime example of this strategy involves the synthesis of heterobivalent peptidic agents for targeting multiple receptors. nih.gov
In one such approach, distinct peptide-based building blocks are synthesized and purified separately. nih.gov For instance, one peptide can be functionalized with the this compound in solution. The reaction involves dissolving the peptide and a slight molar excess of the this compound in a suitable organic solvent, such as dimethylformamide (DMF), with a base like diisopropylethylamine (DIPEA) to facilitate the reaction. nih.gov The progress is monitored by analytical High-Performance Liquid Chromatography (HPLC). nih.gov This method yields a mono-activated peptide-PEG5-NHS ester, which retains a reactive NHS ester at the other end of the PEG linker for subsequent conjugation to a second molecular entity. nih.gov This stepwise, convergent approach allows for precise control over the final conjugate's composition and architecture, minimizing the formation of undesirable side products that can occur in a one-pot, multi-component reaction. nih.gov
The reaction conditions for such a solution-phase conjugation are critical and must be optimized. For example, the synthesis of a c(RGDfK)-PEG5-NHS ester conjugate was achieved by reacting the cyclic peptide with 1.3 equivalents of this compound and 3.5 equivalents of DIPEA in DMF. nih.gov The reaction was complete within 15 to 60 minutes, depending on whether ultrasound assistance or standard mechanical agitation was used. nih.gov
Integration with Solid-Phase Peptide Synthesis Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the assembly of amino acid chains on an insoluble resin support. beilstein-journals.orgcsic.es PEG linkers, including this compound, are readily integrated into SPPS protocols to create well-defined peptide-linker conjugates. peptide.comgoogle.com These linkers can be used either to attach a peptide to another molecule post-synthesis or to improve the properties of the peptide itself. peptide.compeptide.com
In a typical SPPS workflow, a peptide is assembled on a resin. To incorporate the this compound, the fully assembled, N-terminally deprotected peptide still attached to the resin is reacted with a solution of the linker. For example, the on-resin conjugation of the GE11 peptide was performed by treating the resin-bound peptide with 5 to 8 equivalents of this compound under the assistance of DIPEA for 1 to 1.5 hours. nih.gov This reaction attaches one end of the PEG linker to the N-terminal amine of the peptide. nih.gov
A significant challenge in using a homobifunctional linker like this compound in SPPS is the potential for cross-linking between two peptide units on the resin, leading to dimerization. nih.gov This side reaction can be mitigated by using a sufficient excess of the linker and carefully controlling reaction times. nih.gov Following the on-resin conjugation, the peptide-PEG5-NHS ester conjugate is cleaved from the solid support using a standard cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water). nih.gov The crude product is then purified, typically by preparative HPLC, to isolate the desired mono-PEGylated product with a terminal reactive NHS ester. nih.gov This product is then ready for conjugation to a second amine-containing molecule in a subsequent solution-phase reaction. nih.gov
Spectroscopic and Chromatographic Techniques for Structural Elucidation of this compound-Derived Conjugates
The structural verification of conjugates derived from this compound is critical to ensure that the desired product has been formed and is of sufficient purity. Due to the complexity and potential heterogeneity of PEGylated molecules, a suite of orthogonal analytical techniques is typically employed. ingenieria-analitica.comnih.govnih.gov
Chromatographic techniques are fundamental for separating the final conjugate from unreacted starting materials, byproducts, and isomers. nih.gov
High-Performance Liquid Chromatography (HPLC) , particularly Reversed-Phase HPLC (RP-HPLC), is a powerful tool for analyzing and purifying PEGylated conjugates. nih.govresearchgate.net It separates molecules based on hydrophobicity. The attachment of the hydrophilic this compound linker to a peptide or protein typically results in a noticeable shift in retention time compared to the unmodified molecule. researchgate.netaacrjournals.org RP-HPLC can effectively separate the desired conjugate from unreacted peptide and excess linker. nih.gov
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. biopharminternational.com It is invaluable for assessing the extent of aggregation in a conjugate sample and can distinguish between monomeric, dimeric, and other multimeric species. aacrjournals.org For PEGylated proteins, SEC chromatograms show a shift to shorter retention times as the apparent size of the conjugate increases with the addition of the PEG linker. aacrjournals.org
Spectroscopic techniques provide detailed structural information, confirming molecular weight and identifying conjugation sites.
Mass Spectrometry (MS) is indispensable for the characterization of PEGylated conjugates. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are used. nih.govenovatia.com ESI-MS coupled with liquid chromatography (LC/MS) allows for the accurate mass determination of the final conjugate, confirming the successful addition of the this compound linker. ingenieria-analitica.comnih.gov For example, the GE11-PEG5-NHS ester conjugate was confirmed by both MALDI-TOF-MS, which detected the protonated molecule [M+H]⁺ at an m/z of 2001.91, and high-resolution ESI-MS, which found the doubly charged molecule [M+2H]²⁺ at an m/z of 1001.4607, matching the calculated values. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to confirm the structure of the linker and its conjugates. While full analysis of a large protein conjugate can be complex, ¹H-NMR is useful for characterizing the smaller linker-peptide fragments, confirming the presence of the characteristic PEG ether protons and the succinimide (B58015) protons of the NHS ester. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the chemical bonds present in a molecule. In the context of this compound conjugates, FTIR can confirm the formation of the new amide bond (typically overlapping with existing amide peaks in a peptide) and the disappearance of the NHS ester carbonyl peaks upon successful conjugation. researchgate.netresearchgate.net
The table below summarizes the primary analytical techniques used for the characterization of this compound conjugates.
| Analytical Technique | Purpose in Characterization | Key Findings & Observations |
| RP-HPLC | Purity assessment and purification of conjugates. | Shift in retention time upon conjugation; separation of conjugate from starting materials and byproducts. nih.govresearchgate.net |
| SEC | Analysis of molecular size and aggregation. | Shorter retention time for the conjugate compared to the unmodified molecule, indicating increased size; detection of aggregates. aacrjournals.org |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Confirmation of molecular weight and identity. | Detection of the molecular ion peak corresponding to the calculated mass of the final conjugate. nih.govnih.govenovatia.com |
| NMR Spectroscopy | Structural confirmation of the linker and smaller conjugates. | Presence of signals corresponding to PEG backbone protons and confirmation of functional group chemistry. researchgate.net |
| FTIR Spectroscopy | Confirmation of covalent bond formation. | Evidence of amide bond formation and disappearance of NHS ester characteristic peaks. researchgate.netresearchgate.net |
Assessment of Linker Homogeneity and Defined Molecular Architecture in Reproducible Research Applications
A significant advantage of using this compound is that it is a monodisperse compound, meaning it has a precisely defined molecular weight and structure, as opposed to traditional polydisperse PEG polymers which consist of a distribution of different chain lengths. chempep.compeptide.commdpi.com This linker homogeneity is crucial for creating conjugates with a defined molecular architecture, which in turn is essential for reproducible research and the development of therapeutic agents. nih.govbiopharminternational.com
The heterogeneity of polydisperse PEGs complicates analysis, as the resulting conjugate is a mixture of species with different PEG chain lengths, leading to broad peaks in chromatography and complex mass spectra. ingenieria-analitica.combiopharminternational.com The use of a discrete linker like this compound overcomes this, yielding a single, well-defined product that is easier to purify and characterize. peptide.comenovatia.com This ensures that each conjugate molecule has the exact same linker length, leading to uniform physicochemical properties.
The assessment of this homogeneity relies on the high-resolution analytical techniques described previously.
High-resolution mass spectrometry can confirm the monodisperse nature of the conjugate, showing a sharp, single mass peak rather than a broad distribution. enovatia.com
HPLC analysis should yield sharp, symmetrical peaks, indicating a homogeneous product, which is a hallmark of using a discrete PEG linker. biopharminternational.com
The defined molecular architecture afforded by this compound has a direct impact on the properties and performance of the final conjugate. The length of the PEG spacer influences several key parameters, as demonstrated in studies on antibody-drug conjugates (ADCs) where varying PEG lengths were investigated. aacrjournals.org While that study used a different linker system, the principles regarding the impact of PEG length are broadly applicable.
The table below illustrates the general effect of PEG linker length on the properties of a bioconjugate.
| Property | Effect of Increasing PEG Linker Length | Rationale |
| Apparent Molecular Size | Increase | The hydrodynamic volume of the conjugate increases with the addition of PEG units. aacrjournals.org |
| Hydrophilicity/Solubility | Increase | The ethylene (B1197577) oxide units of the PEG chain are hydrophilic, improving solubility in aqueous media. chempep.comaxispharm.com |
| In Vivo Clearance | Decrease (up to a point) | Increased hydrodynamic size reduces renal clearance, leading to longer circulation times. aacrjournals.org |
| Immunogenicity | Decrease | The PEG chain can mask epitopes on the surface of a protein, reducing recognition by the immune system. biopharminternational.comresearchgate.net |
By providing a precise spacer length, this compound allows researchers to fine-tune these properties systematically. The resulting structural homogeneity ensures high batch-to-batch consistency, which is a critical requirement for therapeutic applications and for obtaining reliable and reproducible data in research settings. chempep.combiopharminternational.com
Reaction Mechanisms and Bioconjugation Principles Utilizing Bis Peg5 Nhs Ester
Amine-Reactive Chemistry of N-Hydroxysuccinimide Esters
N-hydroxysuccinimide esters are a widely utilized class of reagents for the modification of biomolecules, particularly for their reactivity towards primary amines. creative-proteomics.com This reactivity is central to the function of Bis-PEG5-NHS ester in bioconjugation.
The fundamental reaction of an NHS ester involves the nucleophilic attack of a primary amine on the carbonyl carbon of the ester. creative-proteomics.comglenresearch.com This reaction proceeds through a tetrahedral intermediate, ultimately leading to the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. glenresearch.com This newly formed amide bond is identical to the peptide bonds found naturally in proteins, contributing to the stability and biocompatibility of the resulting conjugate. rsc.org
The primary amines targeted by NHS esters are typically the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of proteins and peptides. thermofisher.com Due to their positive charge under physiological conditions, these amine groups are generally located on the outer surface of proteins, making them accessible for conjugation without causing significant disruption to the protein's structure. thermofisher.com
The reaction between an NHS ester and a primary amine is highly dependent on the pH of the aqueous environment. lumiprobe.com The reaction rate is significantly influenced by the protonation state of the primary amine. For the amine to act as an effective nucleophile, it must be in its deprotonated state.
At acidic pH values, primary amines are predominantly protonated (–NH3+), which renders them unreactive towards NHS esters, leading to a slower reaction rate and reduced conjugation efficiency. lumiprobe.com As the pH increases into the physiological to slightly alkaline range (pH 7.2 to 9), the deprotonated, nucleophilic form of the amine (–NH2) becomes more prevalent, facilitating a more efficient reaction. creative-proteomics.comthermofisher.com The optimal pH for most NHS ester labeling reactions is generally considered to be between 8.3 and 8.5. lumiprobe.com
However, at higher pH values, a competing reaction, the hydrolysis of the NHS ester, becomes increasingly significant. lumiprobe.comlumiprobe.com This hydrolysis reaction also involves a nucleophilic attack, but by water or hydroxide (B78521) ions, which cleaves the ester and renders it inactive for conjugation. Therefore, a balance must be struck to maximize the rate of aminolysis while minimizing the rate of hydrolysis.
The half-life of an NHS ester is a critical parameter that illustrates this pH dependency. For instance, at pH 7.0 and 0°C, the half-life can be 4 to 5 hours, but this decreases dramatically to just 10 minutes at pH 8.6 and 4°C. thermofisher.comthermofisher.comlumiprobe.com
| Alkaline (>8.5) | Deprotonated (–NH2) | Fast | Significant | Reduced |
Formation of Stable Amide Bonds with Primary Amine Moieties
Specificity and Selectivity Considerations in Covalent Conjugation Reactions
While NHS esters are highly reactive towards primary aliphatic amines, they are not entirely specific. glenresearch.comnih.gov Most proteins contain numerous lysine residues, which can lead to heterogeneous labeling where multiple sites on a single protein are modified. nih.govglenresearch.com This lack of site-specificity can potentially alter the protein's conformation and function. nih.gov
Under certain conditions, NHS esters have been observed to react with other nucleophilic groups found in proteins, such as the hydroxyl groups of serine and threonine, the phenolic hydroxyl group of tyrosine, and even the guanidinium (B1211019) group of arginine. stackexchange.com However, the resulting ester and thioester linkages from reactions with hydroxyl and sulfhydryl groups are generally less stable than the amide bond formed with primary amines and can be hydrolyzed or displaced. glenresearch.com
The selectivity of the reaction can be influenced by several factors. By carefully controlling the pH, it is possible to favor the reaction with the N-terminal α-amine (pKa ~8) over the ε-amino groups of lysine residues (pKa ~10). nih.gov Performing the reaction at a pH closer to the pKa of the N-terminal amine can enhance the selectivity for N-terminal modification. nih.gov
Recent studies have also explored methods to convert NHS esters into more chemoselective reagents. One such strategy involves the in-situ conversion of an NHS ester to a thioester using a small thiol molecule like MESNA, which can then react specifically with an N-terminal cysteine residue. nih.govnih.gov
Methodologies for Mitigating Competing Hydrolysis Reactions in Bioconjugation Protocols
The primary competing reaction in NHS ester bioconjugation is hydrolysis. lumiprobe.com Several strategies can be employed to minimize this undesirable side reaction and improve the efficiency of the desired conjugation.
pH Control: Maintaining the reaction pH within the optimal range of 7.2 to 8.5 is crucial. thermofisher.com This range provides a sufficient concentration of deprotonated amines for the reaction to proceed efficiently while keeping the rate of hydrolysis manageable.
Reagent Concentration: Using a higher concentration of the protein or biomolecule to be labeled can favor the bimolecular aminolysis reaction over the unimolecular hydrolysis reaction. lumiprobe.com Conversely, hydrolysis is more problematic in dilute protein solutions. windows.net
Solvent Choice: For water-insoluble NHS esters, a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is typically used to dissolve the reagent before adding it to the aqueous reaction mixture. lumiprobe.comthermofisher.com These aprotic solvents can also help to increase the rate and yield of the reaction by destabilizing the hydroxyl group, thereby enhancing the nucleophilicity of the amine. It is important to use high-quality, anhydrous solvents to prevent premature hydrolysis of the NHS ester. lumiprobe.comnih.govsigmaaldrich.com
Prompt Use of Reagents: Solutions of NHS esters should be prepared fresh and used immediately to minimize the extent of hydrolysis before the conjugation reaction is initiated. windows.netnih.gov
Quenching: After the desired incubation time, the reaction can be stopped, or "quenched," by adding a buffer containing primary amines, such as Tris or glycine (B1666218). windows.netthermofisher.com These amine-containing buffers will react with any remaining unreacted NHS esters, preventing further modification of the target biomolecule. thermofisher.com
Table 2: Summary of Strategies to Mitigate NHS Ester Hydrolysis
| Strategy | Principle | Implementation |
|---|---|---|
| pH Optimization | Balance aminolysis and hydrolysis rates | Maintain pH between 7.2 and 8.5 thermofisher.com |
| Temperature Control | Slow down hydrolysis kinetics | Conduct reaction at 4°C thermofisher.com |
| Increased Reactant Concentration | Favor bimolecular reaction | Use higher concentrations of the target biomolecule lumiprobe.com |
| Solvent Selection | Enhance nucleophilicity and prevent premature hydrolysis | Use anhydrous DMSO or DMF for dissolution lumiprobe.com |
| Fresh Reagent Preparation | Minimize pre-reaction degradation | Prepare and use NHS ester solutions promptly nih.gov |
| Reaction Quenching | Terminate the reaction | Add amine-containing buffers like Tris or glycine thermofisher.com |
Advanced Applications of Bis Peg5 Nhs Ester in Targeted Bioconjugation
Protein and Peptide PEGylation Strategies via Bis-PEG5-NHS Ester
PEGylation, the process of attaching PEG chains to proteins and peptides, is a well-established strategy to enhance the therapeutic properties of biologics. This compound serves as an effective reagent in this process, enabling covalent modification through its highly reactive terminal groups.
Covalent Modification of Lysine (B10760008) Residues and N-Terminal Amines
The primary mechanism of action for this compound involves the reaction of its terminal NHS esters with primary amine groups on proteins and peptides. sigmaaldrich.com These primary amines are predominantly found in the side chain of lysine (Lys) residues and at the N-terminus of the polypeptide chain. The reaction, which is most efficient in a pH range of 7 to 9, results in the formation of a highly stable and irreversible amide bond, with the concurrent release of N-hydroxysuccinimide. sigmaaldrich.com
This amine-reactive chemistry allows for the crosslinking of proteins or the attachment of other amine-containing molecules. Because lysine residues are generally abundant and located on the protein surface, they are accessible targets for conjugation. biochempeg.com The reaction is typically performed in amine-free buffers such as phosphate, borate, or carbonate buffers to prevent competition with the intended target. biochempeg.com A major competing reaction is the hydrolysis of the NHS ester, the rate of which increases with higher pH and in more dilute protein solutions. biochempeg.com
Impact on Conjugate Stability, Solubilization, and Biological Activity
The incorporation of the PEG5 spacer arm from the this compound linker has profound effects on the resulting bioconjugate.
Stability and Solubilization: The hydrophilic nature of the polyethylene (B3416737) glycol chain significantly enhances the water solubility of the modified protein or peptide. sigmaaldrich.com This is particularly beneficial for biomolecules that are prone to aggregation or have poor solubility in aqueous buffers. By increasing the hydrodynamic radius and masking hydrophobic regions, the PEG spacer helps to prevent aggregation, thereby improving the storage and formulation stability of the conjugate. tandfonline.com The PEGylation of therapeutic proteins has been shown to reduce their immunogenicity, as the flexible PEG chains can shield antigenic epitopes from recognition by the immune system. tandfonline.comnih.gov
Oligonucleotide Functionalization for Molecular Biology and Therapeutic Development
The application of this compound extends beyond proteins to the functionalization of nucleic acids. It is an ideal linker for labeling amine-modified oligonucleotides, which are foundational to many molecular biology techniques and are at the forefront of therapeutic development. biochempeg.combroadpharm.com Synthetic oligonucleotides, such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, can be produced with a terminal primary amine group, providing a specific site for conjugation.
The NHS esters of the linker react with the amine-modified oligonucleotide to form a stable amide bond, attaching the PEG spacer. biochempeg.combroadpharm.com This PEGylation is a key strategy for improving the drug-like properties of therapeutic oligonucleotides. It helps to prevent enzymatic degradation by nucleases and reduces renal filtration, thereby increasing the molecule's stability and circulation time in the body. embopress.org For instance, the approved aptamer drug Pegaptanib utilizes a PEG modification to enhance its therapeutic effect in treating macular degeneration. embopress.org The defined length of the PEG5 spacer in this compound allows for precise control over the modification, which is crucial as the length of the PEG chain can influence both pharmacokinetic effects and target binding affinity. embopress.org In a research context, this linker has been used to covalently attach 5'-amine-modified oligonucleotides to solid supports like controlled-pore glass for applications in template-independent enzymatic synthesis of RNA. nih.gov
Development of Antibody-Drug Conjugates (ADCs) Utilizing this compound Linkers
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potential of a potent small-molecule drug. The linker connecting these two components is critical to the ADC's success, influencing its stability, pharmacokinetics, and efficacy. This compound is utilized in the construction of ADC linkers, often as a component within a more complex, heterobifunctional linker system. medchemexpress.comglpbio.cn
Non-Cleavable Linker Considerations in ADC Design
Linkers in ADCs can be broadly categorized as cleavable or non-cleavable. This compound is a component used in constructing non-cleavable linkers. creative-biolabs.com The amide bond formed through the reaction of its NHS ester with an antibody's lysine amine is highly stable under physiological conditions. sigmaaldrich.comsigmaaldrich.com In a non-cleavable ADC, the cytotoxic payload is released only after the entire ADC is internalized by the target cancer cell and the antibody component is degraded by lysosomes. This mechanism is thought to reduce off-target toxicity, as the payload is not prematurely released into systemic circulation. The stability of the amide linkage ensures that the drug remains attached to the antibody until it reaches its intended site of action.
Influence on Pharmacokinetics and Immunogenicity of ADCs
Furthermore, PEGylation is a well-documented strategy for extending the plasma half-life of biologics by increasing their size and reducing kidney filtration. embopress.org This principle applies to ADCs, where a PEGylated linker can contribute to a more favorable pharmacokinetic profile, allowing for longer exposure of the tumor to the therapeutic agent. The PEG spacer can also help to reduce the immunogenicity of the ADC, a crucial factor for therapies that may be administered over multiple cycles. tandfonline.comnih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | Bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16-pentaoxanonadecane-1,19-dioate | biochempeg.com |
| Synonyms | Bis(NHS)PEG5, NHS-PEG5-NHS | biochempeg.com |
| CAS Number | 756526-03-1 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₂₂H₃₂N₂O₁₃ | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 532.50 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Reactive Groups | N-hydroxysuccinimide (NHS) Ester (at both ends) | sigmaaldrich.com |
| Reactive Toward | Primary Amines (-NH₂) | sigmaaldrich.com |
Table 2: Typical Reaction Conditions for Bioconjugation
| Parameter | Condition | Rationale / Notes | Source |
|---|---|---|---|
| pH | 7.0 - 9.0 | Optimal range for NHS ester reaction with primary amines. | sigmaaldrich.com |
| Buffer | Phosphate, Borate, Carbonate, HEPES | Must be free of primary amines (e.g., Tris, Glycine). | biochempeg.com |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures (4°C) can be used for longer incubation times (e.g., 2 hours) to minimize degradation of sensitive biomolecules. | biochempeg.com |
| Reaction Quenching | Addition of 1M Tris, Glycine (B1666218), or Lysine | Quenches the reaction by consuming excess, unreacted NHS ester. | biochempeg.com |
Engineering of Proteolysis Targeting Chimeras (PROTACs) with this compound
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. biochempeg.comnih.gov These heterobifunctional molecules are composed of two distinct ligands connected by a chemical linker. jenkemusa.comnih.gov One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. nih.gov This dual binding action forms a ternary complex (POI-PROTAC-E3 ligase), which facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. nih.gov The linker component is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the stability and geometry of the ternary complex. medchemexpress.com Among the various linkers used, polyethylene glycol (PEG) chains are common, and this compound has emerged as a valuable tool for PROTAC synthesis. pharmaffiliates.commedchemexpress.comarctomsci.com
Linker Design for E3 Ubiquitin Ligase and Target Protein Association
The design of the linker is a pivotal aspect of PROTAC engineering, as its length, composition, and flexibility directly impact the formation of a productive ternary complex between the E3 ligase and the target protein. explorationpub.com The this compound is a homobifunctional crosslinker featuring a 5-unit polyethylene glycol chain flanked by two N-hydroxysuccinimide (NHS) ester reactive groups. pharmaffiliates.combroadpharm.com This structure provides a flexible, hydrophilic spacer that is instrumental in bridging the two protein-binding ligands of a PROTAC. biochempeg.com
The NHS esters are highly reactive towards primary amine groups, such as those on lysine residues of a ligand, allowing for the covalent attachment of the PEG5 linker to the POI ligand and the E3 ligase ligand. broadpharm.com The defined length of the PEG5 chain, which consists of 5 repeating ethylene (B1197577) glycol units, provides a specific spatial separation between the two ligands. This separation is crucial; a linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both proteins, while an overly long linker might not effectively bring the two proteins into the necessary proximity for ubiquitination. explorationpub.comcreative-biolabs.com
Research has demonstrated the importance of linker length in optimizing PROTAC potency. For instance, studies on Liver X Receptor (LXR) degraders compared a series of PROTACs with different PEG linker lengths (PEG3 to PEG6). frontiersin.org The results showed that the PROTAC incorporating a PEG5 linker (GW3965-PEG5-VH032) exhibited the most potent degradation of the LXRβ protein. frontiersin.org Similarly, in the development of degraders for BRD2/4 proteins, a PEG5 linker was the longest in a series tested and proved effective in reducing BRD2 levels by 75% at optimal concentrations. biorxiv.org These findings underscore that the ~18-angstrom length of a PEG5 linker often represents an optimal distance for fostering productive protein-protein interactions within the ternary complex for specific target and E3 ligase pairs.
The hydrophilic nature of the PEG5 spacer can also enhance the solubility of the resulting PROTAC molecule in aqueous media, which is a desirable property for therapeutic candidates. biochempeg.com The flexibility of the PEG chain allows the two ends of the PROTAC to adopt various conformations, increasing the probability of achieving the correct orientation for stable ternary complex formation.
| PROTAC Component | Function | Role of this compound |
| POI Ligand | Binds specifically to the target protein (e.g., BRD4, LXRβ). | The NHS ester group reacts with an amine on the ligand to form a stable amide bond, attaching one end of the linker. |
| E3 Ligase Ligand | Recruits a specific E3 ubiquitin ligase (e.g., Cereblon, VHL). | The second NHS ester group attaches the other end of the linker to the E3 ligase ligand. |
| Linker | Connects the POI and E3 ligase ligands, enabling ternary complex formation. | Provides optimal length (~18 Å), flexibility, and hydrophilicity to facilitate the association between the POI and E3 ligase. |
Modulation of Protein Degradation Pathways for Therapeutic Intervention
The composition of the linker can have significant effects on PROTAC activity. nih.gov The inclusion of ether oxygens, as in PEG linkers, can alter interactions compared to simple alkyl chains. nih.gov In some cases, these ether oxygens can form beneficial hydrogen bonds that stabilize the ternary complex. nih.gov For example, the crystal structure of the PROTAC MZ1 revealed a hydrogen bond between a linker ether oxygen and a specific histidine residue on the target protein, an interaction that would be absent with a pure alkyl linker. nih.gov
The length of the PEG linker is a key variable in structure-activity relationship (SAR) studies. A study developing PROTACs for Liver X Receptor β (LXRβ) using a VHL E3 ligase ligand (VH032) and an LXR agonist (GW3965) systematically varied the linker length. The results are summarized below:
| PROTAC | Linker | LXRβ Degradation Potency |
| GW3965-PEG3-VH032 | PEG3 | Less Potent |
| GW3965-PEG4-VH032 | PEG4 | Moderately Potent |
| GW3965-PEG5-VH032 | PEG5 | Most Potent |
| GW3965-PEG6-VH032 | PEG6 | Less Potent |
| (Data synthesized from findings reported on LXRβ degradation) frontiersin.org |
This data clearly indicates that for the LXRβ-VHL pair, the PEG5 linker provided the optimal geometry for efficient degradation. frontiersin.org This optimization is crucial for therapeutic intervention, as higher potency allows for lower effective doses. The PROTAC GW3965-PEG5-VH032 was confirmed to induce LXRβ degradation through the ubiquitin-proteasome system, dependent on the VHL E3 ligase. frontiersin.org
Furthermore, the linker can influence the selectivity of the PROTAC. By dictating the spatial arrangement of the ternary complex, the linker can favor the degradation of one protein over other structurally related proteins. This fine-tuning of degradation pathways, achieved in part by selecting the appropriate linker like one derived from this compound, is a powerful tool for developing targeted therapies for a range of diseases, including cancer. nih.gov
Biomaterial and Surface Science Applications of Bis Peg5 Nhs Ester
Functionalization of Biosensor Surfaces for Enhanced Detection
Bis-PEG5-NHS ester is a valuable tool for the functionalization of biosensor surfaces, contributing to enhanced detection capabilities. chemimpex.com This homobifunctional crosslinker, featuring N-hydroxysuccinimide (NHS) esters at both ends of a five-unit polyethylene (B3416737) glycol (PEG) spacer, facilitates the covalent immobilization of biomolecules onto various substrates. sigmaaldrich.com The PEG spacer is hydrophilic, which helps to increase the solubility of the conjugate and reduce non-specific binding, while the NHS esters react with primary amines on biomolecules to form stable amide bonds. sigmaaldrich.combroadpharm.com
A key application lies in modifying surfaces for the development of advanced biosensing platforms. For instance, glass surfaces can be functionalized with 3-aminopropyltriethoxysilane (B1664141) (APTES) to introduce amine groups. optica.org Subsequent treatment with this compound creates a surface with reactive NHS ester terminals ready for the covalent attachment of capture molecules like proteins or amine-modified single-stranded DNA (ssDNA). optica.org This method provides a stable and oriented immobilization of biomolecules, which is crucial for reliable and sensitive detection in biosensors. optica.org
The use of such crosslinkers is advantageous over simpler methods like physical adsorption, as covalent binding significantly improves the stability and morphology of the immobilized molecules, leading to better cellular behavior on biomaterial substrates. mdpi.com The defined length and homogeneous nature of the this compound ensure reproducibility in the functionalization process, a critical factor in the performance of biosensors.
Immobilization of Biomolecules for Improved Assay Sensitivity
The immobilization of biomolecules is a critical step in the development of sensitive assays, and this compound plays a significant role in this process. chemimpex.com Its ability to covalently link to primary amines makes it highly effective for attaching proteins, antibodies, and amine-modified oligonucleotides to sensor surfaces. broadpharm.comlookchem.com This covalent attachment is more stable than physical adsorption, preventing the leaching of biomolecules and ensuring the long-term performance of the assay. mdpi.com
The hydrophilic PEG spacer of this compound is particularly beneficial as it extends the immobilized biomolecule away from the surface, reducing steric hindrance and improving its accessibility to target analytes. axispharm.com This enhanced accessibility can lead to a higher signal-to-noise ratio and lower limits of detection in various assay formats, including surface plasmon resonance (SPR) and fluorescence-based assays. nih.gov Research has shown that surfaces modified with PEG linkers can significantly reduce non-specific protein adsorption, further improving assay sensitivity. nih.gov
The homobifunctional nature of this compound allows for the crosslinking of proteins, which can be utilized in the development of 3-D protein structures for interaction analysis. lookchem.com By controlling the orientation and density of immobilized biomolecules, researchers can optimize the performance of immunoassays and other diagnostic tests. mdpi.com For example, in the development of a regenerable immunoaffinity layer, the use of NHS esters with PEG spacers has been shown to be effective in immobilizing antibodies while maintaining their antigen-binding activity. mdpi.com
| Feature of this compound | Benefit for Assay Sensitivity |
| Covalent Immobilization | Prevents leaching of biomolecules, ensuring assay stability. mdpi.com |
| Hydrophilic PEG Spacer | Reduces non-specific binding and improves accessibility of biomolecules. axispharm.comnih.gov |
| Defined Spacer Length | Allows for precise control over the distance of the biomolecule from the surface. |
| Homobifunctional Nature | Enables controlled crosslinking and orientation of biomolecules. lookchem.commdpi.com |
Fabrication of Advanced Drug Delivery Systems
This compound is a key component in the fabrication of advanced drug delivery systems, where it is used to enhance the therapeutic efficacy of various agents. chemimpex.com Its bifunctional nature allows it to act as a linker, connecting drug molecules to targeting ligands or modifying the surface of drug carriers. lookchem.com The PEG component of the molecule improves the solubility and stability of drug candidates, which can enhance their bioavailability. chemimpex.comlookchem.com
This PEGylation strategy is particularly valuable for developing targeted therapies, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). medchemexpress.comxcessbio.com In ADCs, this compound can be used to link a cytotoxic drug to an antibody that specifically targets cancer cells. xcessbio.com This targeted approach minimizes off-target effects and increases the concentration of the drug at the tumor site. Similarly, in PROTACs, it can link a ligand for a target protein to a ligand for an E3 ubiquitin ligase, leading to the selective degradation of the target protein. xcessbio.com
The use of this compound in drug delivery also helps to improve the pharmacokinetic properties of therapeutic agents. chemimpex.com The PEG chain can shield the drug from enzymatic degradation and reduce its immunogenicity, leading to a longer circulation time in the body and improved therapeutic outcomes. lookchem.com
Surface Modification of Nanoparticles and Vesicles
The surface properties of nanoparticles and vesicles are critical for their performance in drug delivery applications. This compound is widely used to modify these surfaces to improve their biocompatibility, stability, and targeting capabilities. axispharm.comcd-bioparticles.netaxispharm.com The PEGylation of nanoparticles, for example, can prevent their aggregation in biological fluids and reduce their uptake by the reticuloendothelial system, thereby prolonging their circulation time. mdpi.com
The NHS ester groups of this compound readily react with amine groups present on the surface of nanoparticles or vesicles, forming stable amide bonds. nanocs.net This allows for the covalent attachment of the PEG linker, creating a hydrophilic shell around the carrier. mdpi.com This hydrophilic layer minimizes non-specific interactions with proteins and cells, preventing the opsonization and rapid clearance of the nanoparticles. mdpi.com
Furthermore, the terminal NHS ester group can be used to attach targeting ligands, such as antibodies or peptides, to the surface of the nanoparticles or vesicles. rsc.org This functionalization enables the active targeting of specific cells or tissues, enhancing the delivery of the therapeutic payload to the desired site of action. rsc.org For instance, liposomes, a type of vesicle, can be surface-modified with a DBCO-PEG-NHS ester to introduce alkyne groups, which can then be used for the site-specific coupling of antibodies via click chemistry. rsc.org
| Carrier Type | Modification Strategy with this compound | Outcome |
| Gold Nanorods | Replacement of CTAB with thiolated PEG, followed by a second PEGylation step. mdpi.com | Enhanced stability in high ionic strength solutions and complete functionalization. mdpi.com |
| Iron Oxide Nanoparticles | Covalent anchoring of dopamine-modified PEG via EDC/NHS chemistry. mdpi.com | Phase transfer to water and improved stability in biological buffers. mdpi.com |
| Liposomes | Coupling of DBCO-PEG-NHS ester to surface amine groups. rsc.org | Introduction of reactive groups for antibody conjugation and targeted delivery. rsc.org |
| Exosomes | Linkage of anti-PD-L1-PEG-DBCO to azide-modified exosomes. nih.gov | Enhanced targeting ability to specific cells. nih.gov |
Tailoring Surface Properties for Specific Cellular Interactions and Targeted Delivery
This compound is instrumental in tailoring the surface properties of drug delivery systems to achieve specific cellular interactions and targeted delivery. chemimpex.com By carefully selecting the molecules to be conjugated to the NHS ester groups, researchers can control how the drug carrier interacts with its biological environment. chemimpex.com
For targeted drug delivery, the surface of a nanoparticle or vesicle can be decorated with ligands that bind to receptors overexpressed on the surface of target cells. axispharm.com For example, in cancer therapy, antibodies or antibody fragments that recognize tumor-associated antigens can be attached to the drug carrier using this compound as a linker. lookchem.com This ensures that the drug is preferentially delivered to the tumor cells, increasing its efficacy while reducing systemic toxicity. lookchem.com
In addition to active targeting, the surface properties can be modified to influence passive targeting mechanisms. The size and surface charge of a drug carrier can affect its biodistribution and accumulation in certain tissues. The hydrophilic and neutral nature of the PEG chain in this compound helps to create a "stealth" effect, allowing the drug carrier to evade the immune system and circulate for longer periods, increasing the probability of it reaching the target site through the enhanced permeability and retention (EPR) effect in tumors. lookchem.com
The versatility of this compound allows for the creation of multifunctional drug delivery systems. For example, a single nanoparticle can be co-functionalized with targeting ligands, imaging agents, and therapeutic drugs, enabling simultaneous diagnosis and therapy (theranostics). chemimpex.com
Development of Functional Coatings for Biomedical Devices
The surface of biomedical devices plays a critical role in their performance and biocompatibility. This compound is utilized in the development of functional coatings that can improve the integration of these devices with biological systems and prevent adverse reactions. mdpi.comaxispharm.com
One of the primary challenges with biomedical implants is the foreign body response, which can lead to inflammation and fibrous encapsulation. Coatings based on PEG, attached to the device surface using linkers like this compound, can create a non-fouling surface that resists protein adsorption and cell adhesion. nih.gov This can significantly improve the biocompatibility of the implant and reduce the risk of rejection.
The ability to covalently bind these functional molecules ensures their long-term stability and activity, which is crucial for the successful integration and function of the biomedical device. mdpi.com The hydrophilic nature of the PEG spacer also contributes to a more favorable environment for cell growth and tissue regeneration. interchim.fr
Structural Biology and Proteomic Investigations Employing Bis Peg5 Nhs Ester
Crosslinking Mass Spectrometry (XL-MS) for Protein Structure Elucidation
Crosslinking mass spectrometry (XL-MS) is a powerful technique for investigating protein structure and interactions. It utilizes chemical crosslinkers to create covalent bonds between amino acid residues that are close in three-dimensional space. The identification of these cross-linked residues by mass spectrometry provides distance constraints that are valuable for understanding protein architecture. Homobifunctional NHS esters like Bis-PEG5-NHS ester are frequently used in these studies to identify near-neighbor protein relationships.
Analysis of Protein–Protein Interactions and Complex Formation
The ability of this compound to link interacting proteins makes it a valuable tool for mapping protein-protein interactions (PPIs) and characterizing the topology of protein complexes. When proteins form a complex, this crosslinker can covalently trap these transient or stable interactions. Subsequent analysis by mass spectrometry can then identify the specific proteins that were crosslinked, as well as the sites of interaction.
Comparative Analysis and Methodological Considerations in Bis Peg5 Nhs Ester Research
Distinguishing Bis-PEG5-NHS Ester from Other PEGylated and Non-PEGylated Crosslinkers
This compound is a homobifunctional crosslinking agent characterized by two N-hydroxysuccinimide (NHS) ester reactive groups located at either end of a five-unit polyethylene (B3416737) glycol (PEG) spacer. fishersci.sechemicalbook.in This structure allows for the covalent bonding of molecules containing primary amines, such as proteins and amine-modified oligonucleotides. chemicalbook.in The PEG linker enhances the solubility of the reagent and resulting conjugate in aqueous solutions. fishersci.sechemicalbook.in
In contrast to traditional non-PEGylated crosslinkers, which are often hydrophobic, PEGylated crosslinkers like this compound offer improved biocompatibility. youtube.com The hydrophilic nature of the PEG spacer minimizes non-specific interactions, reduces aggregation of conjugates, and can decrease the immunogenicity of the labeled molecule. fishersci.seyoutube.comadcreview.com
The family of PEGylated crosslinkers includes variations in the length of the PEG spacer, denoted by the "n" in BS(PEG)n or similar nomenclature, where 'n' represents the number of ethylene (B1197577) glycol units. thermofisher.com This allows researchers to select a crosslinker with a specific spacer arm length to optimize conjugation for particular applications. thermofisher.cominterchim.fr For example, longer PEG chains can be used to bridge greater distances between molecules or to improve the accessibility of conjugated ligands. nih.gov
Advantages of Defined PEG Spacer Lengths for Reproducible Conjugation
A significant advantage of using this compound and similar reagents is the defined length of the PEG spacer arm. fishersci.sethermofisher.com Unlike traditional PEGylation reagents that often consist of a heterogeneous mixture of different PEG chain lengths, these crosslinkers are homogeneous compounds with a precise molecular weight and spacer length. chemicalbook.ininterchim.fr This homogeneity is crucial for ensuring reproducibility in bioconjugation reactions. fishersci.sechemicalbook.in
The use of a crosslinker with a discrete PEG length leads to the formation of well-defined conjugates, which simplifies characterization and ensures batch-to-batch consistency. interchim.fr This is particularly important in applications where the distance between the crosslinked molecules is a critical parameter, such as in structural studies of proteins or the development of antibody-drug conjugates (ADCs). chemicalbook.inmedchemexpress.com The defined spacer also helps to maintain the biological activity of the conjugated molecules by providing a flexible and hydrophilic bridge that minimizes steric hindrance. thermofisher.com
Comparison with Other Reactive Chemistries (e.g., Azide-Functionalized and Sulfosuccinimidyl Analogs)
While the NHS ester chemistry of this compound is widely used for its efficient reaction with primary amines, other reactive chemistries offer alternative or complementary approaches. thermofisher.com
Azide-Functionalized Crosslinkers: These are hetero-bifunctional reagents that typically contain an NHS ester at one end and an azide (B81097) group at the other. baseclick.eu The NHS ester reacts with primary amines, while the azide group can participate in "click chemistry" reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. baseclick.eu This allows for a two-step, highly specific conjugation process. First, the azide is introduced into a biomolecule via the NHS ester. Then, a second molecule containing an alkyne group can be "clicked" onto the azide-modified biomolecule. This approach provides excellent control over the conjugation process and is often used to attach modifications like fluorescent dyes or to link different types of biomolecules. baseclick.eu
Sulfosuccinimidyl (Sulfo-NHS) Analogs: Sulfo-NHS esters are a water-soluble variant of NHS esters. thermofisher.com They contain a sulfonate group on the N-hydroxysuccinimide ring, which imparts a negative charge and significantly increases the water solubility of the crosslinker. thermofisher.com This increased hydrophilicity prevents the crosslinker from permeating cell membranes, making Sulfo-NHS analogs the preferred choice for cell surface labeling applications. thermofisher.comvwr.com The reaction chemistry of Sulfo-NHS esters with primary amines is identical to that of NHS esters, forming a stable amide bond. thermofisher.com BS(PEG)5, for instance, has a water-soluble, membrane-impermeable sulfated counterpart, BS3. vwr.com
Interactive Table: Comparison of Crosslinker Chemistries
| Feature | This compound | Azide-Functionalized (NHS-Azide) | Sulfosuccinimidyl (Sulfo-NHS) Analogs |
| Reactive Group(s) | Homobifunctional NHS esters | Heterobifunctional NHS ester and azide | Homobifunctional or heterobifunctional Sulfo-NHS esters |
| Target Functional Group | Primary amines (-NH2) | Primary amines (-NH2) and alkynes | Primary amines (-NH2) |
| Reaction Chemistry | Acylation | Acylation followed by cycloaddition (Click Chemistry) | Acylation |
| Solubility | Hydrophilic PEG spacer enhances water solubility | Varies depending on the linker | Sulfonate group provides high water solubility |
| Cell Membrane Permeability | Permeable (non-sulfonated) | Permeable (non-sulfonated) | Impermeable |
| Key Advantage | Defined PEG spacer for reproducibility | High specificity and bioorthogonality of click reaction | High water solubility and suitability for cell surface labeling |
Optimization of Reaction Conditions for Diverse Research Objectives
The efficiency and outcome of conjugation reactions using this compound are highly dependent on several key reaction conditions. Optimizing these parameters is crucial to achieve the desired degree of labeling while preserving the function of the biomolecules.
Molar Ratio of Crosslinker to Target Molecule: The ratio of this compound to the target biomolecule (e.g., protein) is a key determinant of the degree of labeling. tocris.com A higher molar excess of the crosslinker will generally result in a higher number of crosslinker molecules attached to each target molecule. However, excessive labeling can lead to protein aggregation or loss of biological activity. glenresearch.com Therefore, it is often necessary to perform pilot experiments with varying molar ratios to determine the optimal ratio for a specific application. tocris.com
Concentration of Reactants: The concentrations of both the crosslinker and the target biomolecule can influence the reaction rate. Higher concentrations generally lead to faster reaction kinetics. For protein labeling, a concentration of 2-5 mg/mL is often recommended. biotium.com
Reaction Time and Temperature: NHS ester conjugation reactions are typically carried out for 30 minutes to 2 hours at room temperature, or for longer periods (e.g., overnight) at 4°C. thermofisher.combiotium.com Lower temperatures can help to minimize hydrolysis of the NHS ester and preserve the stability of sensitive biomolecules. thermofisher.com
Solvent: While aqueous buffers are commonly used, for water-insoluble NHS esters, a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is required to dissolve the crosslinker before adding it to the reaction mixture. thermofisher.comlumiprobe.com It is important to use high-purity, amine-free solvents to avoid unwanted side reactions. lumiprobe.com
Interactive Table: Optimization of NHS Ester Conjugation
| Parameter | Typical Range/Condition | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. thermofisher.com |
| Buffer | Phosphate, Borate, Bicarbonate (amine-free) | Avoids competition for the NHS ester. tocris.com |
| Molar Ratio (Crosslinker:Protein) | Empirically determined (e.g., 10:1 to 20:1) | Controls the degree of labeling. tocris.com |
| Protein Concentration | 2-5 mg/mL | Influences reaction kinetics. biotium.com |
| Temperature | Room Temperature or 4°C | Lower temperature reduces hydrolysis and preserves protein stability. thermofisher.com |
| Reaction Time | 30 minutes - 2 hours (RT) or overnight (4°C) | Allows for sufficient reaction completion. thermofisher.combiotium.com |
| Solvent for Crosslinker | Anhydrous DMSO or DMF | For water-insoluble NHS esters. lumiprobe.com |
Strategies for Minimizing Non-Specific Labeling and Off-Target Reactions in Complex Biological Systems
When working with complex biological mixtures such as cell lysates or in live-cell labeling experiments, minimizing non-specific labeling and off-target reactions is paramount to ensure the accuracy and reliability of the results.
Quenching Excess Reagent: After the desired incubation time, it is crucial to quench the reaction to stop further labeling and to consume any unreacted this compound. This is typically achieved by adding a small molecule containing a primary amine, such as Tris, glycine (B1666218), or hydroxylamine. tocris.comthermofisher.com These quenching agents react with the remaining NHS esters, preventing them from labeling other molecules in the sample.
Purification of Conjugates: Following the quenching step, the labeled biomolecule must be separated from the excess crosslinker, the quenching agent, and the NHS byproduct. nih.gov Common purification methods include size-exclusion chromatography (desalting columns), dialysis, and for proteins and nucleic acids, precipitation with ethanol (B145695) or acetone. lumiprobe.comnih.gov
Blocking Non-Specific Binding Sites: In applications like immunoassays or when using conjugates for affinity purification, it is important to block non-specific binding sites on surfaces or other proteins in the sample. This is often done using a blocking buffer containing an unrelated protein like bovine serum albumin (BSA) or a non-ionic detergent. biotium.com
Control of Reaction pH and Temperature: As discussed previously, carefully controlling the pH and temperature of the reaction can help to minimize side reactions. For instance, performing the reaction at a slightly lower pH (e.g., pH 7.2-7.5) can reduce the rate of hydrolysis of the NHS ester and may decrease the likelihood of modifying less reactive nucleophiles. thermofisher.com
Use of Site-Specific Labeling Strategies: While this compound reacts with any accessible primary amine, more advanced strategies can be employed for site-specific labeling. For example, genetic engineering can be used to introduce a uniquely reactive amino acid, such as a cysteine residue at a specific location on a protein. This allows for the use of heterobifunctional crosslinkers (e.g., NHS-maleimide) to achieve highly specific conjugation at the desired site. Another approach involves a "one-pot" reaction where an NHS ester is first converted to a thioester, which then selectively reacts with an N-terminal cysteine residue. nih.gov
Computational Prediction of Off-Target Effects: For applications in cellular systems, computational tools can be used to predict potential off-target binding sites for the conjugated molecule, helping to design experiments that minimize these effects. mdpi.com
Emerging Research Frontiers and Future Prospects of Bis Peg5 Nhs Ester Chemistry
Integration in Multi-Functional Bioconjugate Platforms for Advanced Therapeutic Design
The unique architecture of Bis-PEG5-NHS ester makes it a pivotal component in the construction of sophisticated, multi-functional bioconjugates for therapeutic purposes. Its primary application lies in its role as a linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). pharmaffiliates.commedchemexpress.combioscience.co.ukambeed.cn In these platforms, the ability to connect two different molecular entities with precision is paramount.
As a homobifunctional crosslinker, the two NHS ester groups react with primary amines found on proteins and other biomolecules, forming stable amide bonds. sigmaaldrich.comthermofisher.com This allows for the effective conjugation of a targeting moiety (like an antibody) to a therapeutic payload (like a cytotoxic drug) in ADCs, or the linking of a target protein ligand to an E3 ubiquitin ligase ligand in PROTACs. medchemexpress.com
| Component of Bioconjugate Platform | Role of this compound | Key Benefits |
| Antibody-Drug Conjugates (ADCs) | Covalently links an antibody to a cytotoxic drug via its two NHS ester groups. medchemexpress.comalfagen.com.tr | Enhances solubility and stability of the ADC, potentially reducing immunogenicity. thermofisher.comchemimpex.com |
| PROTACs | Connects a target protein binder with an E3 ligase binder, forming the ternary complex. pharmaffiliates.commedchemexpress.com | The flexible PEG spacer facilitates optimal orientation of the two binding moieties for efficient protein degradation. sigmaaldrich.com |
| Peptide Conjugates | Crosslinks peptides to other molecules (e.g., targeting ligands, imaging agents). chemicalbook.in | Defined length allows for precise control over spacing, while the PEG nature improves pharmacokinetic properties. thermofisher.comchempep.com |
Advancements in Targeted Therapeutic and Diagnostic Modalities through Optimized Linker Design
The design of the linker is a critical determinant of success in targeted therapies and diagnostics. This compound, as an optimized linker, is contributing to significant advancements in these fields. chemimpex.comaxispharm.com Its well-defined structure allows for the creation of homogenous conjugates, ensuring batch-to-batch reproducibility and more predictable pharmacological profiles. sigmaaldrich.com This contrasts with polydisperse PEG linkers, which can result in heterogeneous mixtures that are difficult to characterize and may lead to variable efficacy. chemicalbook.inacs.org
In diagnostics, this compound is used to create targeted imaging agents and biosensors. chemimpex.com By linking a targeting molecule (e.g., an antibody or peptide) to a reporter molecule (e.g., a fluorescent dye), researchers can develop probes that specifically bind to biomarkers of disease. The solubility and low non-specific binding conferred by the PEG linker are vital for achieving a high signal-to-noise ratio in imaging and diagnostic applications. axispharm.comaxispharm.com
| Linker Design Feature | Impact on Therapeutic/Diagnostic Modality |
| Defined Molecular Weight | Ensures homogeneity of the final conjugate, leading to reproducible and predictable behavior. sigmaaldrich.com |
| PEG5 Spacer | Increases water solubility, enhances stability, and improves pharmacokinetic properties of the conjugate. thermofisher.comaxispharm.com |
| Homobifunctionality | Allows for controlled crosslinking of two amine-containing molecules with high efficiency. sigmaaldrich.comaxispharm.com |
| Biocompatibility | Reduces the potential for an immune response against the conjugate, improving its suitability for in vivo applications. chemimpex.comchempep.com |
Potential for Novel Polymer and Material Science Innovations Utilizing Defined PEG Linkers
The utility of this compound extends beyond bioconjugation into the realm of polymer and material science. biochempeg.comchemimpex.com Its defined structure makes it an ideal building block for the synthesis of novel polymers with precisely controlled properties. google.comresearchgate.net One of the most promising areas is the creation of advanced hydrogels for applications such as drug delivery and tissue engineering. nih.govsigmaaldrich.com
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. By using this compound as a crosslinking agent with amine-functionalized polymers, it is possible to create hydrogels with a uniform network structure. mdpi.com The characteristics of these hydrogels, such as mesh size, swelling behavior, and mechanical properties, can be finely tuned by controlling the concentration of the defined PEG linker. nih.gov This level of control is critical for designing "intelligent" materials that can, for example, release an encapsulated drug in a sustained manner. nih.govrsc.org
Furthermore, this compound is employed for the surface modification of materials to enhance their biocompatibility. axispharm.com Medical devices, nanoparticles, and biosensor surfaces can be functionalized with this linker to attach biomolecules or create a hydrophilic coating that resists protein adhesion and reduces non-specific binding. axispharm.comsigmaaldrich.com This is essential for improving the performance and longevity of implantable devices and enhancing the specificity of diagnostic tools. chemimpex.comaxispharm.com The ability to create well-defined, functionalized surfaces opens up new possibilities for innovation in biomaterials and nanotechnology. chemimpex.com
| Application Area | Role of Defined PEG Linkers (e.g., this compound) | Resulting Innovation |
| Hydrogel Formation | Acts as a precise crosslinker between polymer chains, controlling network structure. nih.govsigmaaldrich.commdpi.com | Hydrogels with tunable mesh size and degradation rates for controlled drug release and tissue engineering scaffolds. nih.govrsc.org |
| Surface Modification | Covalently attaches to material surfaces to create a hydrophilic and functional interface. broadpharm.comaxispharm.com | Improved biocompatibility of medical implants; reduced non-specific binding on diagnostic sensors and nanoparticles. axispharm.comsigmaaldrich.com |
| Novel Polymer Synthesis | Serves as a monomer or crosslinking unit to build polymers with defined architectures. chemimpex.comgoogle.com | Advanced polymers with tailored properties for use as coatings, adhesives, and other industrial applications. chemimpex.com |
Contributions to Fundamental Biological Research and Systems Biology Insights
In fundamental biological research, this compound serves as a powerful chemical tool for elucidating complex biological processes. Its primary use is as a homobifunctional crosslinker to study protein-protein interactions and probe the three-dimensional structure of protein complexes. sigmaaldrich.comchemicalbook.inthermofisher.com The reagent's fixed spacer arm of 21.7 angstroms acts as a molecular ruler, providing distance constraints that help to map the spatial arrangement of proteins within a cellular context. thermofisher.com
The process involves treating cells or protein lysates with this compound, which covalently links proximal primary amine groups on interacting proteins. sigmaaldrich.com Because the crosslinker is membrane-impermeable, it can be used specifically to label and crosslink proteins on the cell surface, allowing researchers to study extracellular protein networks without disrupting the cell. sigmaaldrich.com
The hydrophilic PEG spacer is again a key advantage in these applications. It helps to keep the cross-linked protein complexes soluble, which is essential for their subsequent isolation and analysis by techniques like mass spectrometry. sigmaaldrich.comnih.gov The defined nature of the linker simplifies the analysis of cross-linked peptides, aiding in the confident identification of interaction sites. By providing a precise method to capture transient or weak protein interactions, this compound contributes significantly to our understanding of cellular signaling pathways, protein machinery, and the broader landscape of systems biology. chemimpex.com
| Research Application | Function of this compound | Scientific Insight Gained |
| Protein Interaction Studies | Covalently links interacting proteins in situ. sigmaaldrich.comthermofisher.com | Identification of novel protein-protein interactions and mapping of interaction networks. |
| 3-D Protein Structure Analysis | Provides a defined distance constraint (21.7 Å) between linked amino acid residues. chemicalbook.inthermofisher.com | Low-resolution structural information about protein complexes and conformational changes. chemicalbook.in |
| Cell Surface Labeling | Reacts with accessible proteins on the exterior of the cell due to its membrane impermeability. sigmaaldrich.com | Characterization of the cell surface proteome and extracellular protein interactions. |
| Systems Biology | Captures a "snapshot" of protein interactions within a biological system at a specific moment. chemimpex.com | Insights into the dynamic organization and function of cellular pathways. |
Q & A
Q. What steps ensure reproducibility when scaling up this compound-based crosslinking for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
